molecular formula C9H13N3O B1489682 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol CAS No. 284680-44-0

6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol

Cat. No.: B1489682
CAS No.: 284680-44-0
M. Wt: 179.22 g/mol
InChI Key: SFCBHPFIBPYUAB-UHFFFAOYSA-N
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Description

6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cAMP-phosphodiesterase, inhibiting its activity and thereby affecting the levels of cyclic AMP within cells . This interaction is crucial as it can modulate various cellular processes, including signal transduction pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to elevate central cGMP levels in the brain and cerebrospinal fluid of rodents, which is associated with procognitive activity and synaptic stabilization . These effects highlight its potential in influencing neuronal functions and cognitive processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for cAMP-phosphodiesterase, which leads to increased levels of cyclic AMP . This inhibition can result in the activation of various downstream signaling pathways, ultimately affecting gene expression and cellular responses. Additionally, it has been shown to stabilize synapses in an amyloid precursor protein transgenic mouse model, indicating its potential role in neuroprotection .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects. Studies have shown that it maintains its activity over extended periods, with significant effects on cellular function observed in both in vitro and in vivo studies . These findings suggest that the compound is relatively stable and can exert prolonged biological effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to improve memory and enhance attention in several animal models . At higher doses, there may be potential toxic or adverse effects, although specific data on toxicity thresholds are limited. These dosage-dependent effects are crucial for determining the therapeutic window of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes that modulate cyclic AMP and cyclic GMP levels, influencing metabolic flux and metabolite levels . These interactions are essential for understanding how the compound affects cellular metabolism and overall physiological processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding these mechanisms is vital for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound is localized within specific subcellular compartments, which can influence its activity and function. It may be directed to particular organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and achieving its biological effects.

Properties

IUPAC Name

4-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-7-6-8(13)11-9(10-7)12-4-2-3-5-12/h6H,2-5H2,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCBHPFIBPYUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351314
Record name 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284680-44-0
Record name 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the structure-activity relationship (SAR) of the synthesized derivatives and how it might relate to 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol?

A1: The research article [] focuses on modifying the acetohydrazide moiety of 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide to explore its impact on biological activity. While the study doesn't directly investigate this compound, this compound can be considered a structural starting point for the synthesized derivatives. Therefore, understanding how modifications to the acetohydrazide portion affect activity could provide insights into the structure-activity relationship of similar compounds, potentially including this compound. Further research is needed to confirm any direct relationships.

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